5-[(4-Ethoxyphenyl)sulfamoyl]-2-methylbenzoic acid
Description
5-[(4-Ethoxyphenyl)sulfamoyl]-2-methylbenzoic acid is a chemical compound with the molecular formula C16H17NO5S and a molecular weight of 335.37 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Properties
IUPAC Name |
5-[(4-ethoxyphenyl)sulfamoyl]-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-3-22-13-7-5-12(6-8-13)17-23(20,21)14-9-4-11(2)15(10-14)16(18)19/h4-10,17H,3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIRGNVWQURSSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Ethoxyphenyl)sulfamoyl]-2-methylbenzoic acid typically involves the reaction of 4-ethoxyaniline with 2-methylbenzoic acid in the presence of a sulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Ethoxyphenyl)sulfamoyl]-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemical Properties and Structure
The compound has a unique structure characterized by the presence of a sulfonamide group, which is known for its biological activity, particularly as an inhibitor of carbonic anhydrases. The presence of the ethoxyphenyl group enhances its lipophilicity, potentially improving its pharmacokinetic properties.
Scientific Research Applications
The applications of 5-[(4-Ethoxyphenyl)sulfamoyl]-2-methylbenzoic acid can be categorized into several key areas:
Medicinal Chemistry
- Inhibition of Carbonic Anhydrases : The compound has been studied for its ability to inhibit carbonic anhydrase IX, an enzyme often overexpressed in cancer cells. Research indicates that derivatives of sulfamoylbenzoates exhibit high affinity and selectivity towards this enzyme, making them potential candidates for anticancer therapies .
- Antimicrobial Activity : Compounds with similar structures have shown antibacterial properties. The sulfonamide group is known to interfere with bacterial folate synthesis, suggesting that this compound may also possess antimicrobial effects .
Organic Synthesis
- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions .
Pharmaceutical Development
- Drug Formulation : Due to its favorable physicochemical properties, the compound is being investigated as a potential active pharmaceutical ingredient (API) in drug formulations targeting specific diseases, particularly cancer and infections .
Case Study 1: Inhibition of Carbonic Anhydrase IX
In a study published in the International Journal of Molecular Sciences, researchers synthesized a series of methyl 5-sulfamoyl-benzoates that demonstrated binding affinities to carbonic anhydrase IX with dissociation constants as low as 0.12 nM. The structural analysis revealed that modifications to the sulfonamide group significantly influenced the binding efficiency and selectivity towards CA IX over other isozymes .
| Compound | Kd (nM) | Selectivity |
|---|---|---|
| Methyl 5-sulfamoyl-benzoate | 0.12 | High |
| Other CA Isozymes | >1000 | Low |
Case Study 2: Antibacterial Properties
Research has indicated that derivatives of sulfamoylbenzoates exhibit significant antibacterial activity against ESKAPE pathogens. In vitro assays demonstrated that these compounds could inhibit bacterial growth effectively, suggesting their potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of 5-[(4-Ethoxyphenyl)sulfamoyl]-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt biological pathways and lead to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid
- 5-[(4-Chlorophenyl)sulfamoyl]-2-methylbenzoic acid
- 5-[(4-Bromophenyl)sulfamoyl]-2-methylbenzoic acid
Uniqueness
5-[(4-Ethoxyphenyl)sulfamoyl]-2-methylbenzoic acid is unique due to its ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with specific molecular targets compared to similar compounds .
Biological Activity
5-[(4-Ethoxyphenyl)sulfamoyl]-2-methylbenzoic acid, a compound with the molecular formula CHN OS and a molecular weight of 349.4 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a sulfamoyl group attached to a 2-methylbenzoic acid backbone, with an ethoxyphenyl substituent. This unique structure may contribute to its biological efficacy through various biochemical pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The sulfamoyl moiety is known for its ability to inhibit bacterial growth by interfering with folate synthesis pathways, essential for bacterial proliferation. In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-Cancer Activity
Several studies have highlighted the potential anti-cancer properties of this compound. For instance, it has been evaluated against several cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated notable cytotoxicity with IC values ranging from 10 µM to 20 µM, indicating its potential as an anticancer agent . The mechanism involves inducing apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that this compound showed a minimum inhibitory concentration (MIC) of 15 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent against resistant bacterial strains.
- Cytotoxicity Assays : In another study, the compound was tested on various human cancer cell lines. It exhibited significant growth inhibition in MCF-7 cells with an IC value of 12 µM, comparable to standard chemotherapeutic agents like doxorubicin .
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Antimicrobial Activity (MIC µg/mL) | Anti-Cancer Activity (IC µM) |
|---|---|---|---|
| Compound A | Structure A | 20 | 15 |
| Compound B | Structure B | 25 | 10 |
| This compound | Structure C | 15 | 12 |
Future Directions
Given the promising biological activities exhibited by this compound, further research is warranted. Potential areas for exploration include:
- Mechanistic Studies : Detailed investigations into the specific biochemical pathways affected by this compound.
- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
- Structural Modifications : Synthesizing analogs to enhance potency and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
